molecular formula C25H20F3N3O2 B11468651 N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide

Cat. No.: B11468651
M. Wt: 451.4 g/mol
InChI Key: JJNDAIKWADAGOG-UHFFFAOYSA-N
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Description

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide is a complex organic compound that features a trifluoromethyl group, an imidazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach involves the reaction of ketones and amines in the presence of elemental sulfur to yield tetrasubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. For example, it may interfere with the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide is unique due to the presence of the trifluoromethyl group, which enhances its stability and reactivity. This compound’s specific combination of functional groups and structural features makes it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C25H20F3N3O2

Molecular Weight

451.4 g/mol

IUPAC Name

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-2-methylbenzamide

InChI

InChI=1S/C25H20F3N3O2/c1-17-10-8-9-15-20(17)22(32)30-24(25(26,27)28)23(33)31(16-18-11-4-2-5-12-18)21(29-24)19-13-6-3-7-14-19/h2-15H,16H2,1H3,(H,30,32)

InChI Key

JJNDAIKWADAGOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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